
(R)-2-(1-Aminobutyl)-6-chlorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(1-Aminobutyl)-6-chlorophenol is a chiral compound with a specific stereochemistry, making it an important molecule in various fields of research and industry. Its structure consists of a phenol group substituted with a chlorine atom at the 6-position and an ®-1-aminobutyl group at the 2-position. This unique arrangement imparts specific chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Aminobutyl)-6-chlorophenol can be achieved through several synthetic routes. One common method involves the reaction of 6-chlorophenol with ®-1-aminobutane under specific conditions. The reaction typically requires a base, such as sodium hydroxide, to deprotonate the phenol group, allowing it to react with the amine group of ®-1-aminobutane. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-2-(1-Aminobutyl)-6-chlorophenol may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of chiral catalysts or chiral auxiliaries can enhance the enantioselectivity of the synthesis, ensuring the production of the desired ®-enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(1-Aminobutyl)-6-chlorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under appropriate conditions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
®-2-(1-Aminobutyl)-6-chlorophenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ®-2-(1-Aminobutyl)-6-chlorophenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenol group can form hydrogen bonds with target proteins, while the ®-1-aminobutyl group can interact with hydrophobic pockets, enhancing binding affinity. The chlorine atom may also contribute to the compound’s overall reactivity and specificity.
Comparaison Avec Des Composés Similaires
®-2-(1-Aminobutyl)-6-chlorophenol can be compared with other similar compounds, such as:
(S)-2-(1-Aminobutyl)-6-chlorophenol: The enantiomer of the compound, which may have different biological activities and properties.
2-(1-Aminobutyl)-4-chlorophenol: A regioisomer with the chlorine atom at the 4-position instead of the 6-position.
2-(1-Aminobutyl)-6-bromophenol: A halogen-substituted analog with a bromine atom instead of chlorine.
These comparisons highlight the unique properties of ®-2-(1-Aminobutyl)-6-chlorophenol, such as its specific stereochemistry and substitution pattern, which can influence its reactivity and applications.
Propriétés
Formule moléculaire |
C10H14ClNO |
|---|---|
Poids moléculaire |
199.68 g/mol |
Nom IUPAC |
2-[(1R)-1-aminobutyl]-6-chlorophenol |
InChI |
InChI=1S/C10H14ClNO/c1-2-4-9(12)7-5-3-6-8(11)10(7)13/h3,5-6,9,13H,2,4,12H2,1H3/t9-/m1/s1 |
Clé InChI |
WQUXAJWABCMCGQ-SECBINFHSA-N |
SMILES isomérique |
CCC[C@H](C1=C(C(=CC=C1)Cl)O)N |
SMILES canonique |
CCCC(C1=C(C(=CC=C1)Cl)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


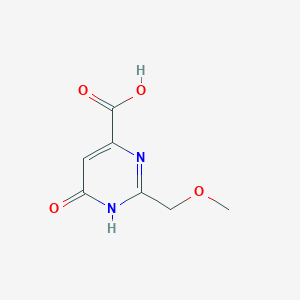
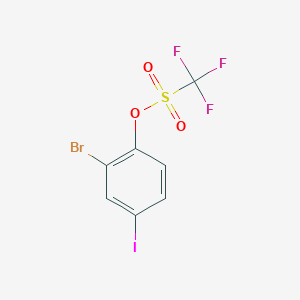
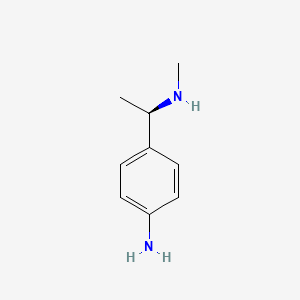
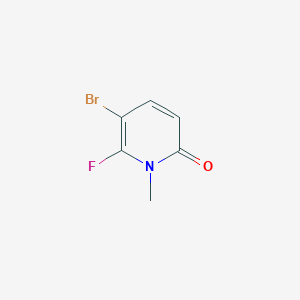
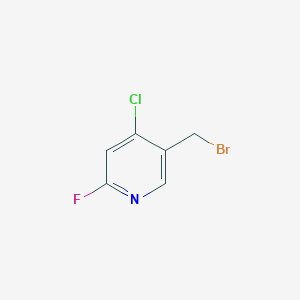
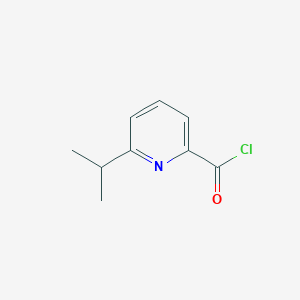
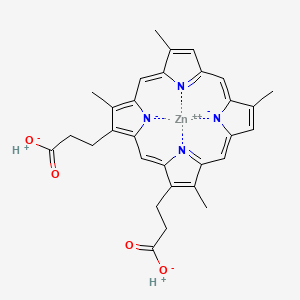

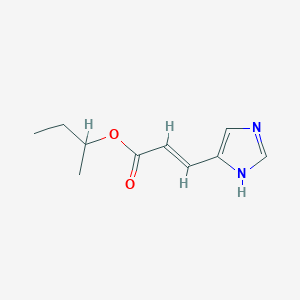

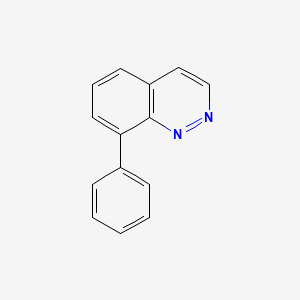


![Thieno[3,2-c]pyridazine](/img/structure/B12973980.png)
